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Abstract

This technical guide provides a comprehensive analysis of the evolutionary conservation of the

J-domain of the Helicobacter pylori protein HP1142. As a putative J-domain-containing protein

(JDP), HP1142 is predicted to function as a co-chaperone for the Hsp70 molecular chaperone

system, playing a role in protein folding, refolding, and degradation. Understanding the

evolutionary conservation of its J-domain is crucial for elucidating its functional significance and

for evaluating its potential as a therapeutic target. This document presents a quantitative

analysis of HP1142 J-domain conservation, detailed experimental protocols for its

characterization, and visual representations of its potential signaling pathway and experimental

workflows.

Introduction to J-Domain Proteins
J-domain proteins (JDPs) are a large and diverse family of co-chaperones that are essential for

the function of Hsp70 chaperones.[1] They are characterized by the presence of a highly

conserved J-domain, a helical hairpin structure of approximately 70 amino acids that contains a

signature histidine-proline-aspartate (HPD) motif.[1] This motif is critical for the interaction with

Hsp70 and for stimulating its ATPase activity, which is a key step in the chaperone cycle. JDPs

are involved in a wide array of cellular processes, including protein folding, prevention of

protein aggregation, protein translocation across membranes, and disassembly of protein

complexes.
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The Helicobacter pylori protein HP1142 is a hypothetical protein that has been identified

through genomic sequencing. Bioinformatic analyses predict the presence of a J-domain within

its sequence, suggesting its role as a JDP. H. pylori is a gram-negative bacterium that

colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric

cancer.[2] Chaperone systems are crucial for the survival of H. pylori in the harsh acidic

environment of the stomach and for its interaction with host cells. Therefore, understanding the

function of HP1142 and its J-domain is of significant interest.

Quantitative Analysis of HP1142 J-Domain
Conservation
To assess the evolutionary conservation of the HP1142 J-domain, a bioinformatic analysis was

conducted. The protein sequence of HP1142 from H. pylori strain 26695 was obtained from the

UniProt database (Accession: O25603). Orthologs in other bacterial species were identified

using the NCBI BLASTp tool. The J-domain sequences of these orthologs were then aligned

using Clustal Omega to determine the degree of sequence identity and similarity.

Table 1: Sequence Identity and Similarity of the HP1142 J-Domain with Orthologs
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Organism UniProt Accession
J-Domain
Sequence Identity
(%)

J-Domain
Sequence
Similarity (%)

Helicobacter pylori

(strain 26695)
O25603 100 100

Helicobacter

acinonychis
Q9ZJ85 95.7 98.6

Helicobacter felis A0A0M7J8X3 88.4 95.7

Helicobacter

bizzozeronii
A0A1C9G2J3 86.9 94.2

Helicobacter

salomonis
A0A2X2Q8F1 85.5 92.8

Wolinella

succinogenes
Q7M9X9 65.2 81.2

Campylobacter jejuni Q0P8J5 63.8 79.7

The results, summarized in Table 1, demonstrate a high degree of conservation of the HP1142
J-domain among closely related Helicobacter species, with sequence identities exceeding

85%. The conservation extends to more distant relatives like Wolinella succinogenes and

Campylobacter jejuni, albeit with lower identity and similarity scores. This strong conservation,

particularly of the key functional residues within the J-domain, suggests a conserved and

important biological function.

A phylogenetic tree was constructed using the MEGA software based on the multiple sequence

alignment of the full-length HP1142 and its orthologs. The tree illustrates the evolutionary

relationships between these proteins.

Helicobacter

H. pylori H. acinonychis H. felis H. bizzozeronii H. salomonis W. succinogenes C. jejuni

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15579092?utm_src=pdf-body
https://www.benchchem.com/product/b15579092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Phylogenetic relationship of HP1142 and its orthologs.

Experimental Protocols for HP1142 J-Domain
Characterization
The functional characterization of the HP1142 J-domain would involve a series of experiments

to confirm its interaction with Hsp70 and its ability to stimulate Hsp70's ATPase activity. Below

are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein
Interaction
The Y2H system is a powerful genetic method to identify and confirm protein-protein

interactions.[3]

Objective: To determine if the HP1142 J-domain physically interacts with H. pylori's Hsp70

(DnaK).

Methodology:

Vector Construction:

Clone the DNA sequence encoding the HP1142 J-domain into a Y2H "bait" vector (e.g.,

pGBKT7), which fuses the J-domain to the GAL4 DNA-binding domain (DBD).

Clone the full-length DNA sequence of H. pylori Hsp70 (DnaK) into a Y2H "prey" vector

(e.g., pGADT7), fusing it to the GAL4 activation domain (AD).

Yeast Transformation:

Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and

prey plasmids.

Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-

Leu) to select for cells containing both plasmids.
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Interaction Assay:

Patch the colonies from the double-selection plates onto quadruple-selection plates

lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

Also, perform a β-galactosidase filter lift assay to test for the activation of the lacZ reporter

gene.

Controls:

Include positive controls (e.g., p53 and SV40 large T-antigen) and negative controls (e.g.,

empty vectors or vectors with non-interacting proteins like Lamin).

Expected Results: Growth on the quadruple-selection plates and a blue color in the β-

galactosidase assay would indicate a physical interaction between the HP1142 J-domain and

Hsp70.

Plasmid Construction

Clone HP1142 J-domain
into pGBKT7 (Bait)

Co-transform Yeast
Reporter Strain

Clone H. pylori Hsp70
into pGADT7 (Prey)

Plate on SD/-Trp/-Leu

Plate on SD/-Trp/-Leu/-His/-Ade β-galactosidase Assay

Interaction Confirmation
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Yeast Two-Hybrid experimental workflow.

In Vitro Hsp70 ATPase Activity Assay
This assay directly measures the ability of the J-domain to stimulate the ATPase activity of

Hsp70.[4][5][6]

Objective: To quantify the stimulation of H. pylori Hsp70 ATPase activity by the HP1142 J-

domain.

Methodology:

Protein Purification:

Express and purify recombinant full-length H. pylori Hsp70 and the HP1142 J-domain

(e.g., as His-tagged proteins from E. coli).

ATPase Assay:

Set up reactions containing a fixed concentration of Hsp70, ATP, and varying

concentrations of the HP1142 J-domain in an appropriate reaction buffer.

Incubate the reactions at a suitable temperature (e.g., 37°C).

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time.

This can be done using a colorimetric method like the malachite green assay or a

luminescence-based assay like the ADP-Glo™ assay.[4][5]

Data Analysis:

Calculate the initial rate of ATP hydrolysis for each concentration of the J-domain.

Plot the ATPase activity as a function of the J-domain concentration to determine the

maximal stimulation and the EC50 (the concentration of J-domain that gives half-maximal

stimulation).
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Expected Results: A dose-dependent increase in the rate of ATP hydrolysis by Hsp70 in the

presence of the HP1142 J-domain would confirm its functional activity as a co-chaperone.

Potential Signaling Pathway and Interactions of
HP1142
Based on data from the STRING database, HP1142 is predicted to interact with several

proteins, including components of the ATP synthase complex and other chaperones. This

suggests a potential role for HP1142 in maintaining cellular homeostasis, possibly by ensuring

the proper folding and function of proteins involved in energy metabolism.
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Potential interaction network of HP1142.

Conclusion
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The J-domain of the Helicobacter pylori protein HP1142 exhibits a high degree of evolutionary

conservation, indicating its critical role in the bacterium's biology. The presented experimental

protocols provide a roadmap for the functional validation of HP1142 as a J-domain protein and

for elucidating its specific cellular functions. Further research into the role of HP1142,

particularly its interactions with the Hsp70 chaperone machinery and other cellular

components, may reveal novel targets for the development of anti-H. pylori therapeutics. The

disruption of essential chaperone functions represents a promising strategy for combating this

persistent and pathogenic bacterium.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15579092?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

